molecular formula C16H12O B1416680 3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne CAS No. 1027338-06-2

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne

Cat. No. B1416680
M. Wt: 220.26 g/mol
InChI Key: VEKJQXKBHZVGBK-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne is a chemical compound with the molecular formula C16H12O . It is also known by other names such as 4-dibenzocyclooctynol and 5,6-Dihydro-11,12-didehydrodibenzo [a,e]cycloocten-5-ol .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne consists of a tricyclic system with a hydroxy group attached . The IUPAC name for this compound is tricyclo [10.4.0.0 4,9 ]hexadeca-1 (16),4,6,8,12,14-hexaen-10-yn-2-ol .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne is 220.26 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the stereospecific synthesis of various stereoisomers, such as 2‐amino‐6‐phenoxy‐cyclohexanol, through processes involving epoxidation and heating with amines. This highlights the potential of 3-hydroxy compounds in creating specific stereochemical configurations in synthetic chemistry (Lier, Berthold, & Troxler, 1979).
  • A study on complex metabolic activation pathways of polycyclic aromatic hydrocarbons showed that metabolites of 3-Hydroxy compounds, formed by liver enzymes, could bind to DNA and exhibit mutagenicity. This demonstrates the biochemical significance and reactivity of these compounds in biological systems (Glatt, Hirom, Kirkby, Ribeiro, Seidel, & Oesch, 1988).

Chemical Transformations

  • A report on the reaction of certain compounds with iodine to form iodine-substituted benzenes, with 3-hydroxy compounds as reactants, exemplifies the versatility of these compounds in creating diverse chemical structures (Matsumoto, Takase, & Ogura, 2008).
  • The role of 3-Hydroxy compounds in Rhodium-catalyzed tandem annulation and cycloaddition has been studied, indicating their utility in complex chemical syntheses, particularly in creating carbazoles, dibenzofurans, and tricyclic compounds (Li, Song, & Tang, 2013).

Biological and Medicinal Applications

  • In medicinal chemistry, derivatives of 3-Hydroxy compounds have been explored as potential antagonists for specific receptors, showing the therapeutic relevance of these compounds in drug development (Itani, Ito, Sakata, Hatakeyama, Oohashi, & Satoh, 2002).
  • Studies have also shown the utility of 3-Hydroxy compounds in developing antibacterial agents, highlighting their significance in addressing microbial resistance and developing new therapeutic strategies (Satpute, Gangan, & Shastri, 2018).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed . The safety precautionary statements recommend wearing protective gloves and eye protection .

properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8,16-17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJQXKBHZVGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne

Synthesis routes and methods I

Procedure details

To a stirred solution of 44 (1.528 g, 4 mmol) in tetrahydrofuran (40 ml) was added dropwise lithium diisopropylamide in tetrahydrofuran (2.0 M) (8 ml, 16 mmol) under an atmosphere of Argon at room temperature. The reaction mixture was stirred for 0.5 hour at room temperature, after which it was quenched by addition of dropwise water (0.5 ml). The solvents were evaporated under reduced pressure, and the residue was purified by flash chromatography on silica gel (2:1-0:1 v/v hexanes/CH2Cl2) to give the product as white solid (0.503 g, 57%). 1H NMR (300 MHz, CDCl3): δ 7.67 (1H, aromatics), 7.37-7.18 (7H, aromatics), 4.5 (1H, dd, J=2.1, 14.7 Hz, CHOH), 3.0 (1H, dd, J=2.1, 14.7 Hz, CH), 2.8 (1H, dd, J=2.1, 14.7 Hz, CH2). 13C NMR (75 MHz, CDCl3): δ 154.5, 150.6, 128.6, 127.1, 1127.0, 126.0, 125.8, 125.1, 124.7, 123.0, 122.7, 121.7, 111.9, 109.6, 74.2, 47.7.
Name
44
Quantity
1.528 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

Name
OC1Cc2ccccc2C(Br)C(Br)c2ccccc21
Quantity
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reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne
Reactant of Route 2
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne
Reactant of Route 3
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne
Reactant of Route 4
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne
Reactant of Route 5
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne
Reactant of Route 6
3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne

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